Product packaging for 4-(1-Aminocyclobutyl)aniline(Cat. No.:)

4-(1-Aminocyclobutyl)aniline

Cat. No.: B11727615
M. Wt: 162.23 g/mol
InChI Key: UFMAIZCBMHYMOQ-UHFFFAOYSA-N
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Description

4-(1-Aminocyclobutyl)aniline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly serving as a key synthetic intermediate for the development of bioactive molecules. Its structure, featuring a primary aromatic amine and a conformationally constrained primary aliphatic amine on a cyclobutane ring, makes it a valuable building block for creating more complex, three-dimensional structures. The primary research value of this compound lies in its application as a critical precursor in synthesizing potential therapeutic agents. Patent literature identifies its direct use in the preparation of sophisticated heterocyclic compounds, such as 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine, which is investigated for its role in targeting diseases like cancer . The cyclobutyl group is a sought-after motif in drug design due to its ability to act as a conformational restriction, a strategy used to pre-organize a molecule into its biologically active shape, thereby often improving potency and selectivity . This "escape from flatland" approach by incorporating sp3-rich carbon centers like cyclobutane is a modern tactic to enhance the success rate of drug candidates . From a synthetic chemistry perspective, the amine groups can undergo various transformations, including palladium-catalyzed cross-couplings and carbonylative amidation, to form diverse chemical libraries for screening . This compound is supplied as a high-purity solid for research applications. It is intended for use in laboratory settings only and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B11727615 4-(1-Aminocyclobutyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-(1-aminocyclobutyl)aniline

InChI

InChI=1S/C10H14N2/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,11-12H2

InChI Key

UFMAIZCBMHYMOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N)N

Origin of Product

United States

Synthetic Methodologies for 4 1 Aminocyclobutyl Aniline and Its Advanced Intermediates

Strategic Disconnections and Retrosynthetic Planning

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. ias.ac.injournalspress.com This approach involves identifying key bonds that can be disconnected, which correspond to reliable forward synthetic reactions. ias.ac.injournalspress.com

Cyclobutane (B1203170) Ring Formation Strategies

The construction of the cyclobutane ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. nih.govru.nl Common strategies for forming cyclobutane rings include [2+2] cycloaddition reactions, often facilitated by photochemistry. nih.govorganic-chemistry.org These methods can provide access to substituted cyclobutanes, although they can sometimes lead to mixtures of products. nih.gov The inclusion of a cyclobutane moiety in drug candidates is increasingly popular as it can impart favorable properties such as metabolic stability and conformational restriction. ru.nl For instance, the cyclobutane ring can act as a three-dimensional scaffold, providing specific vectors for functional group placement. nih.gov

Aniline (B41778) Moiety Introduction

The aniline moiety is a fundamental component of many organic molecules and can be introduced through various synthetic transformations. wikipedia.orgdrugbank.com A common retrosynthetic disconnection involves breaking the carbon-nitrogen bond of the aniline, leading back to a precursor that can be an aryl halide or a related electrophile. amazonaws.com The amino group can often be installed via the reduction of a nitro group, which is a reliable and widely used transformation in organic synthesis. ias.ac.in This functional group interconversion is a key step in many synthetic routes to anilines. ias.ac.in Alternatively, modern cross-coupling reactions provide powerful methods for forming the C-N bond directly. organic-chemistry.org

Classical and Modern Synthetic Routes

The synthesis of 4-(1-aminocyclobutyl)aniline and its precursors can be achieved through a variety of established and contemporary chemical reactions. These methods often involve a sequence of steps including displacement reactions, cross-coupling methodologies, and reductive transformations.

Displacement Reactions

Displacement reactions are a foundational method for constructing molecular frameworks. In the context of synthesizing intermediates for this compound, a nucleophilic displacement can be employed. For example, a key intermediate can be formed through a displacement reaction between a suitable nitropyridine derivative and a protected aminocyclobutyl-containing nucleophile. researchgate.net This reaction typically proceeds with moderate to good yields. researchgate.net A patent describes a process where a displacement reaction is a key step in forming a precursor to the final compound. google.comgoogle.com

Table 1: Displacement Reaction for Synthesis of a this compound Precursor
Starting Material 1Starting Material 2Reagents/ConditionsProductYieldReference
Nitropyridine derivative (e.g., 1e)tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamateDIEA, DMSO or 1,4-dioxane (B91453), 80 °C, overnightDisplacement product (e.g., 18)Moderate researchgate.net
Compound 1'Compound 2'Base (e.g., Na2CO3), Polar aprotic solvent (e.g., DMA), ~100°CCompound 3Not specified google.comgoogle.com

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org The Suzuki reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology has been applied to the synthesis of precursors for this compound. For instance, a Suzuki coupling can be used to introduce an aryl group to a heterocyclic core. researchgate.net Research has demonstrated the successful Suzuki coupling of 4-bromoaniline (B143363) with various aryl boronic acids, showcasing the versatility of this reaction. researchgate.net

Table 2: Suzuki Coupling Reactions in the Synthesis of this compound Precursors
Substrate 1Substrate 2Catalyst/ReagentsConditionsProductYieldReference
Intermediate 19Phenylboronic acidPd(PPh3)4, NaHCO3Toluene (B28343), EtOH, 100 °C, overnightCoupled product 20aGood researchgate.net
4-BromoanilineAryl boronic acidsPd(OAc)2Aqueous DMFAryl-substituted anilinesExcellent researchgate.net
Table 3: Reductive Formation of the Aniline Moiety
Starting MaterialReducing Agent/CatalystSolventProductReference
Compound 3 (nitro-containing intermediate)Hydrogen gas, Pd/CPolar aprotic solvent (e.g., THF, Ethyl acetate)Compound 4 (aniline) google.comgoogle.com

Cyclization Reactions for Advanced Scaffold Assembly

The assembly of the core cyclobutyl scaffold and subsequent annulation to form more complex heterocyclic systems are critical steps in the synthesis of advanced intermediates derived from this compound. Various cyclization strategies are employed to construct these intricate molecular architectures.

In the synthesis of complex pharmaceutical agents, the this compound moiety is often incorporated into larger heterocyclic systems. For instance, a key step can involve the cyclization of an aniline intermediate with another reactant, such as 2-aminonicotinaldehyde, to form an imidazo[4,5-b]pyridine ring system. google.comgoogle.com This transformation is typically achieved in a polar protic solvent and may be followed by an in-situ oxidation to yield the final aromatic core. google.com The initial formation of the aniline intermediate itself can be the result of a reduction of a nitro group on a precursor molecule. google.comgoogle.com

Halogen-induced cyclizations represent another powerful tool in synthetic chemistry, allowing for the construction of various carbocycles and heterocycles. mdpi.com These reactions proceed through the formation of a halonium intermediate, which is then attacked by an internal nucleophile. mdpi.com The selectivity of these cyclizations, leading to different ring sizes (e.g., endo vs. exo), can often be controlled by the choice of reagents or reaction conditions. mdpi.com While not explicitly detailed for the direct synthesis of the 1-aminocyclobutyl moiety in the searched literature, such principles are fundamental to modern synthetic strategies for cyclic systems.

Furthermore, reactions like the Nazarov cyclization are well-established for the synthesis of cyclopentenones from divinyl ketones, involving a 4π-electrocyclic ring closure. wikipedia.orgorganic-chemistry.org This highlights a class of electrocyclic reactions that are fundamental to the synthesis of five-membered rings, a related area of carbocyclic synthesis.

Protective Group Strategies and Deprotection Methodologies

The synthesis of this compound and its derivatives frequently necessitates the use of protecting groups to mask reactive functional groups, particularly the amine. organic-chemistry.org The tert-butoxycarbonyl (Boc) group is a very common choice for protecting amines due to its stability under a wide range of reaction conditions. jk-sci.comfishersci.co.ukorganic-chemistry.org

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk This reaction converts the nucleophilic amine into a non-nucleophilic carbamate, preventing it from interfering with subsequent synthetic steps. organic-chemistry.org The conditions for Boc protection are generally mild and flexible, often performed at room temperature or with moderate heating in solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile. fishersci.co.uk

Deprotection: The removal of the Boc group is a critical step and is usually accomplished under acidic conditions. organic-chemistry.orgfishersci.co.uk A common method involves treating the Boc-protected compound with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk Alternatively, hydrochloric acid (HCl) in a solvent like 1,4-dioxane is also frequently used. researchgate.net The deprotection mechanism involves protonation of the carbamate, leading to the formation of a t-butyl cation and a carbamic acid, which then decarboxylates to release the free amine. jk-sci.com

Microwave-assisted deprotection has emerged as a rapid and efficient alternative. Using solid-phase supported sulfonic acids in conjunction with microwave heating can achieve complete deprotection of Boc-protected anilines in as little as 10 minutes. biotage.co.jp Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP), have also been successfully used as solvents to facilitate the thermolytic deprotection of N-Boc anilines, with the process being significantly accelerated by microwave irradiation. researchgate.netgoogle.com

The choice of deprotection method can be crucial for molecules with multiple sensitive functional groups. Orthogonal protection strategies, where different protecting groups that can be removed under distinct conditions are used, are essential in complex syntheses. numberanalytics.comnumberanalytics.com For example, a Boc group (acid-labile) and a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis) can be used to selectively deprotect different amines within the same molecule. numberanalytics.com

Protecting Group Protection Reagents Common Deprotection Reagents Key Features
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH)Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Stable to most bases and nucleophiles; removed under acidic conditions. jk-sci.comfishersci.co.ukorganic-chemistry.org
Cbz (Benzyloxycarbonyl)Benzyl chloroformateH₂, Pd/C (Hydrogenolysis)Stable to acidic and basic conditions; orthogonal to Boc. numberanalytics.com

Optimization of Synthetic Pathways for Efficiency and Scale

The transition from laboratory-scale synthesis to large-scale production of this compound and its complex derivatives requires significant optimization of the synthetic route to enhance efficiency, yield, and safety.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of the synthesis. In the formation of the aniline moiety via hydrogenation of a nitro precursor, a palladium on carbon (Pd/C) catalyst is commonly employed with hydrogen gas. google.comgoogle.com Optimization of this step can involve adjusting hydrogen pressure, temperature, and catalyst loading. google.com For instance, moderate hydrogen pressures (e.g., 20-50 psi) have been found to be effective. google.com

In other transformations, such as cross-coupling reactions to build advanced intermediates, palladium catalysts like Pd₂(dba)₃ with specific phosphine (B1218219) ligands are used. google.com The temperature for such reactions is a critical parameter that must be optimized, with ranges like 60-80°C being typical. google.com The development of base-metal catalysts, for example, those based on manganese, offers a more sustainable and cost-effective alternative for reactions like the hydrogenation of nitroarenes. nih.gov Continuous-flow hydrogenation systems also provide a means for safe and efficient reduction of nitroaromatics, where parameters like temperature and flow rate can be precisely controlled to maximize yield and throughput. researchgate.net

Reaction Type Catalyst System Typical Conditions Reference
Nitro ReductionPd/C, H₂Moderate pressure (20-50 psi), Polar aprotic solvent (e.g., THF) google.com
Cross-CouplingPd₂(dba)₃, Phosphine ligand60-80°C, Polar aprotic solvent (e.g., THF) google.com
Nitro ReductionMn-based pincer complex, H₂130°C, 50 bar H₂, Toluene nih.gov
Aniline AcylationMicrowave irradiation (catalyst-free)Acetic acid, 160 MHz, 40-50 min ymerdigital.com

Solvent System Optimization in Chemical Transformations

The choice of solvent is a critical factor that can influence reaction rates, yields, and even the course of a reaction. In multistep syntheses, maintaining the same solvent throughout is beneficial as it avoids energy-intensive and wasteful solvent-swapping procedures. acs.org Green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly being selected for their favorable environmental profile. acs.org

In the synthesis of advanced intermediates of this compound, a strategic solvent switch from a polar aprotic solvent like THF or ethyl acetate (B1210297) (used for a hydrogenation step) to a polar protic solvent like methanol (B129727) (for a subsequent cyclization) has been shown to be an effective strategy. google.comgoogle.com The selection of the solvent system can also be crucial for chemoselectivity. For example, in the acid-catalyzed alkylation of anilines, the use of toluene as a solvent can favor N-alkylation, while switching to a highly fluorinated solvent like HFIP can promote C-alkylation at the para position. acs.org

Novel Approaches in this compound Synthesis

While classical methods for aniline synthesis, such as the reduction of nitroarenes, are well-established, research into novel synthetic strategies continues to provide more efficient and selective routes. One innovative approach involves a photochemical dehydrogenative strategy. nih.gov This method uses functionalized cyclohexanones as surrogates for aryl electrophiles. A condensation reaction between the cyclohexanone (B45756) and an amine forms a C-N bond with predetermined regioselectivity. Subsequently, a photoredox and cobalt-based catalytic system is used to aromatize the cyclohexene (B86901) ring, yielding the aniline derivative. nih.gov This non-canonical cross-coupling approach bypasses some of the common selectivity issues associated with traditional electrophilic aromatic substitution. nih.gov While not yet explicitly reported for this compound itself, this strategy represents a frontier in aniline synthesis that could potentially be adapted for this target molecule.

Another area of innovation is the direct amination of C-H bonds, which aims to produce anilines in a single step from unactivated aromatic compounds and an ammonia (B1221849) source, thereby shortening the synthetic sequence and minimizing waste. researchgate.net

On-Water Catalysis for Enhanced Reactivity and Sustainable Synthesis

The use of water as a solvent for organic reactions represents a significant step towards greener and more sustainable chemical synthesis. medcraveonline.com Replacing volatile and often toxic organic solvents with water aligns with the principles of green chemistry by reducing environmental pollution and operational hazards. medcraveonline.com Beyond its environmental benefits, water can also offer unique reactivity and selectivity advantages that are not observed in conventional organic solvents. beilstein-journals.org

Reactions performed "on water," where insoluble reactants are vigorously stirred in an aqueous suspension, can experience significant rate accelerations. beilstein-journals.org This phenomenon is attributed to several factors, including the hydrophobic effect, which can bring reacting species together, and the high cohesiveness of water, which can stabilize transition states. beilstein-journals.org A variety of organic transformations, including cycloadditions, multicomponent reactions, and the synthesis of heterocyclic compounds, have been shown to benefit from being conducted in water, often proceeding under mild temperature conditions and without the need for catalysts or additives. beilstein-journals.orgnih.gov

For instance, the synthesis of 4-acyl-NH-1,2,3-triazoles has been efficiently achieved through the cycloaddition of enaminones and tosyl azide (B81097) in water at a mild temperature of 40 °C, completely avoiding the use of any catalyst. beilstein-journals.org This method highlights the potential of water to mediate complex bond-forming sequences in a highly sustainable manner. Similarly, catalyst-free cycloaddition reactions for preparing other heterocyclic scaffolds have been successfully demonstrated in aqueous media. nih.gov

While a specific, documented on-water synthesis for this compound is not yet prevalent in the literature, the principles of on-water catalysis suggest its potential applicability. The key bond-forming steps in the synthesis of its intermediates, such as the formation of the cyclobutane ring or the installation of the aniline moiety, could potentially be adapted to aqueous conditions. Such a development would not only enhance the sustainability of the synthesis but may also lead to improved reaction rates and yields.

Copper-Catalyzed Domino Cyclization Approaches

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. epfl.ch This strategy offers significant advantages in terms of step economy, reduced waste generation, and operational simplicity. epfl.ch Copper catalysis has emerged as a powerful tool for initiating and controlling complex domino sequences, enabling the construction of intricate molecular architectures from simple starting materials. researchgate.net

Copper catalysts are attractive due to their low cost, relative to precious metals like palladium, and their versatile reactivity. beilstein-journals.org They can facilitate a wide range of transformations, including C-N, C-C, C-S, and C-O bond formations, making them ideal for multicomponent reactions. researchgate.netorganic-chemistry.org For example, copper-catalyzed domino reactions have been successfully employed in the synthesis of various nitrogen-containing heterocycles, such as trisubstituted oxazoles and annulated 1,2,3-triazoles. researchgate.netbeilstein-journals.org In the synthesis of annulated 1,2,3-triazoles, a copper(I) catalyst facilitates a cascade involving a [3 + 2]-azide-alkyne cycloaddition (CuAAC) followed by an intramolecular C-H bond arylation, forming multiple bonds in one pot with high chemo- and regioselectivity. beilstein-journals.org

Although a direct copper-catalyzed domino synthesis of this compound has not been explicitly detailed, the underlying principles are applicable. A hypothetical domino strategy could involve the reaction of an appropriately substituted aniline with a cyclobutane precursor. For example, a copper catalyst could facilitate the reaction of an aniline with a cyclobutanone (B123998) derivative, potentially leading to a cyclization and subsequent functionalization sequence to form the desired 1-arylcyclobutanamine core. The development of such a copper-catalyzed domino reaction would represent a highly efficient and atom-economical route to this valuable compound and its derivatives.

Biocatalytic Transformations (e.g., P450BM3 Hydroxylation of Cyclobutylamine (B51885) Derivatives)

Biocatalysis offers a powerful and highly selective approach to organic synthesis, often providing access to complex molecules under mild, environmentally benign conditions. Enzymes, as natural catalysts, can perform transformations with exquisite chemo-, regio-, and stereoselectivity that are challenging to achieve with conventional chemical methods. A notable example is the use of engineered cytochrome P450 enzymes for the selective C-H hydroxylation of unactivated sites in substrate molecules.

A panel of engineered P450BM3 enzymes has been shown to be highly effective in the selective C-H hydroxylation of cyclobutylamine derivatives. This approach allows for the direct and divergent synthesis of a variety of valuable bifunctional intermediates from a common starting material. The oxidations can proceed with high levels of both regioselectivity and stereoselectivity, which is particularly valuable in drug discovery and the synthesis of complex chiral molecules.

The utility of this biocatalytic system extends to the functionalization of bicyclo[1.1.1]pentyl (BCP) amine derivatives, where it can achieve the direct enantioselective hydroxylation of the bridging methylene (B1212753) groups. This opens up efficient routes to chiral BCP bioisosteres, which are of significant interest in medicinal chemistry. The combination of substrate engineering, enzyme evolution, and reaction optimization provides a robust platform for the elaboration and diversification of small molecules.

Below is a table summarizing the results of P450BM3-catalyzed hydroxylation of a protected cyclobutylamine substrate.

EntryP450BM3 VariantSubstrateProduct(s)Conversion (%)
1GV/AIN-Boc-cyclobutylamine2-hydroxy, 3-hydroxy58
2Engineered PanelN-protected cyclobutylaminesRegio- and stereoselective hydroxylation>99.5:0.5 er

Data is illustrative of reported findings in the field.

This biocatalytic approach represents a significant advancement, providing a practical and efficient alternative to more cumbersome synthetic routes for accessing these important building blocks.

Chemical Reactivity and Functionalization of 4 1 Aminocyclobutyl Aniline

The reactivity of 4-(1-Aminocyclobutyl)aniline is characterized by the distinct functionalities of the primary aromatic amine and the phenyl ring. The lone pair of electrons on the nitrogen atom and the π-electron system of the benzene (B151609) ring are the primary sites for chemical transformations.

Reactions at the Primary Amine Moiety

The primary amine group is a key site for a variety of chemical modifications, allowing for the construction of more complex molecular architectures.

The primary amine of this compound readily undergoes acylation with reagents such as acyl chlorides and acid anhydrides to form stable amide derivatives. chemguide.co.ukbyjus.com This reaction is fundamental in synthetic chemistry, often employed as a strategy to protect the amino group and modulate its electronic properties. pearson.com For instance, the high reactivity of anilines in electrophilic aromatic substitution can lead to undesirable polysubstitution. pearson.comlibretexts.org Converting the amine to an amide mitigates this by reducing the activating strength of the substituent. libretexts.orgucalgary.ca

In the synthesis of kinase inhibitors, the amino group of a protected form of this compound, tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate, is reacted with various electrophiles. researchgate.net A specific example of acylation involves the reaction with acetic anhydride, which yields the corresponding acetamide (B32628). This transformation underscores the utility of acylation in modifying the molecule for further synthetic steps. researchgate.net The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. libretexts.orgorganic-chemistry.org

Table 1: Examples of Acylation Reactions on Aniline (B41778) Derivatives

Amine Substrate Acylating Agent Product Reference
Aniline Acetic Anhydride Acetanilide libretexts.org
This compound Derivative Acetic Anhydride N-(1-(4-acetamidophenyl)cyclobutyl)acetamide researchgate.net
Alkylation Reactions

Alkylation of the primary amine of this compound introduces alkyl groups onto the nitrogen atom. This reaction can be achieved using various alkylating agents, though controlling the degree of alkylation to prevent the formation of tertiary amines can be challenging. google.com Selective mono-N-alkylation of aromatic amines has been successfully achieved using dialkyl carbonates in the presence of NaY faujasite, a type of zeolite catalyst. unive.it This method offers high selectivity for the mono-alkylated product without the need for a solvent. unive.itorganic-chemistry.org Other methods include reactions with alkylboronic acids catalyzed by copper(II) acetate (B1210297) or reductive amination of aldehydes and ketones. organic-chemistry.org

Table 2: Methods for N-Alkylation of Aromatic Amines

Alkylating Agent Catalyst / Conditions Product Type Reference
Dialkyl Carbonates NaY faujasite, 130-160 °C Mono-N-alkyl anilines unive.it
Ethylene N-sodioaniline N-ethylaniline google.com
Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C), to form a diazonium salt. researchgate.netnoaa.gov This diazonium salt is a versatile intermediate. vedantu.com

The resulting diazonium ion is a weak electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. libretexts.orgslideshare.net This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner and results in the formation of brightly colored azo compounds. libretexts.orgvedantu.comresearchgate.net The entire process, from the starting amine to the final azo dye, demonstrates a classic and synthetically important transformation of primary aromatic amines. researchgate.neticrc.ac.ir

The primary amine of this compound can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). This reaction is typically reversible and may require acid or base catalysis. Furthermore, more complex cyclization and condensation reactions have been reported in the synthesis of heterocyclic systems. For example, in the development of AKT inhibitors, a derivative of this compound undergoes a reductive cyclization with 2-aminonicotinaldehyde using sodium hydrosulfite to construct an imidazo[4,5-b]pyridine core. researchgate.net Similarly, studies on the condensation of aniline with formaldehyde (B43269) have shown the formation of various products, including 4-aminobenzyl alcohol and 4-(4-aminobenzyl)aniline, highlighting the complex reaction pathways available. researchgate.net

Electrophilic Aromatic Substitution on the Phenyl Ring

The substituent already present on the benzene ring significantly influences the rate and position of incoming electrophiles. aakash.ac.in

The 1-aminocyclobutyl group attached to the phenyl ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgucalgary.ca This directive effect is primarily governed by the amino group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance (a +M or +R effect). uobabylon.edu.iqwikipedia.org This donation of electron density increases the nucleophilicity of the ring, making it much more reactive than benzene towards electrophiles. ucalgary.caaakash.ac.in

The resonance structures show an increase in electron density specifically at the ortho and para positions, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack at these sites. uomustansiriyah.edu.iqmasterorganicchemistry.com The alkyl portion of the substituent (the cyclobutyl group) also contributes a weak electron-donating inductive effect (+I), further activating the ring. libretexts.orgucsb.edu

However, the high basicity and reactivity of the amino group can be problematic. ucalgary.ca In the presence of strong acids required for reactions like nitration or Friedel-Crafts alkylation/acylation, the amino group is protonated to form an anilinium ion (-NH₃⁺). ucalgary.canoaa.gov The -NH₃⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I). wikipedia.org To circumvent this, the amine is often protected via acylation to form an amide. The resulting amido group (-NHCOR) is still an ortho, para-director and activating, but significantly less so than the free amino group, allowing for more controlled substitutions. pearson.comlibretexts.orgucalgary.ca The steric bulk of the cyclobutyl group may also sterically hinder the ortho positions, potentially leading to a higher yield of the para-substituted product. uomustansiriyah.edu.iq

Controlled Halogenation Strategies

The introduction of halogen atoms onto the aromatic ring of this compound is a key transformation for modifying its electronic properties and providing a handle for further synthetic manipulations, such as cross-coupling reactions. beilstein-journals.org Given that the para-position is occupied by the aminocyclobutyl group, halogenation is directed to the ortho-positions relative to the strongly activating amino group.

Control over the extent of halogenation can be achieved by careful selection of the halogenating agent and reaction stoichiometry. beilstein-journals.org For instance, mechanochemical methods using N-halosuccinimides (NXS) have been shown to be effective for the chemoselective halogenation of anilines. beilstein-journals.org By adjusting the equivalents of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), it is possible to obtain mono- or di-halogenated products. For a para-substituted aniline, using approximately two equivalents of the halogenating agent would be expected to yield the 2,6-dihalo-4-(1-aminocyclobutyl)aniline. The use of a protecting group on the primary aniline nitrogen can prevent oxidation and further enhance regioselectivity. beilstein-journals.org

Alternative strategies include the use of copper(II) halides. The reaction of unprotected anilines with CuCl₂ or CuBr₂ in ionic liquids has been demonstrated as a method for regioselective para-halogenation. beilstein-journals.org In the case of this compound, this methodology would be expected to drive substitution to the ortho positions. Catalyst-controlled ortho-chlorination of unprotected anilines using a Lewis basic selenoether catalyst also represents a viable strategy. nsf.gov

Table 1: Controlled Halogenation Strategies for Aniline Derivatives

Reagent(s) Expected Product with this compound Key Features
N-Bromosuccinimide (NBS) 2-Bromo-4-(1-aminocyclobutyl)aniline or 2,6-Dibromo-4-(1-aminocyclobutyl)aniline Stoichiometry-controlled mono- or di-bromination. beilstein-journals.org
N-Chlorosuccinimide (NCS) 2-Chloro-4-(1-aminocyclobutyl)aniline or 2,6-Dichloro-4-(1-aminocyclobutyl)aniline Stoichiometry-controlled mono- or di-chlorination. beilstein-journals.org
Copper(II) Bromide (CuBr₂) 2-Bromo-4-(1-aminocyclobutyl)aniline High regioselectivity under mild conditions in ionic liquids. beilstein-journals.org
Thionyl Chloride (SOCl₂) 2-Chloro-4-(1-aminocyclobutyl)aniline Requires prior N-oxidation of the aniline. nih.gov

Regioselective Nitration Methodologies

Regioselective nitration introduces a nitro group, a versatile functional group that can be reduced to an amine or used in other transformations. Due to the high reactivity of the aniline ring, direct nitration with mixed acids (HNO₃/H₂SO₄) can lead to over-nitration and oxidative side products. dergipark.org.tr

A common and effective strategy to control the regioselectivity of nitration involves the temporary protection of the primary amino group. ulisboa.pt The amine is typically converted to an acetamide by reaction with acetic anhydride. This N-acetyl group is still an ortho-, para-director but is less activating than the free amine, allowing for a more controlled reaction. For N-(4-(1-aminocyclobutyl)phenyl)acetamide, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group exclusively at the ortho position, yielding N-(4-(1-aminocyclobutyl)-2-nitrophenyl)acetamide. Subsequent hydrolysis of the amide group under acidic or basic conditions would then furnish 4-(1-aminocyclobutyl)-2-nitroaniline. ulisboa.pt

More recently, methods using milder reagents have been developed. For example, Fe(NO₃)₃·9H₂O has been employed as both a promoter and a nitro source for the efficient ortho-nitration of aniline derivatives, potentially proceeding through a nitrogen dioxide radical intermediate. rsc.org Such methods could provide a more direct route to 2-nitro-4-(1-aminocyclobutyl)aniline without the need for protection and deprotection steps.

Sulfonation Methodologies

Sulfonation of this compound introduces a sulfonic acid (-SO₃H) group, which can significantly alter the compound's polarity and serve as a directing group or synthetic handle. The classical method for sulfonating anilines is the "baking process," which involves heating the aniline with concentrated sulfuric acid. wikipedia.orgatamanchemicals.com This process typically leads to the formation of the para-substituted sulfonic acid, known as sulfanilic acid in the case of aniline itself. wikipedia.org

The reaction is believed to proceed via an intermolecular mechanism where the initially formed N-phenylsulfamic acid releases sulfur trioxide (SO₃) upon heating. The SO₃ then acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.orgnih.gov Since the para-position of this compound is blocked, this rearrangement would direct the sulfonic acid group to one of the ortho-positions, yielding 2-amino-5-(1-aminocyclobutyl)benzenesulfonic acid. The reaction conditions, particularly the temperature, are critical for driving the rearrangement. google.com To avoid potential side reactions under the harsh acidic and high-temperature conditions, protection of the primary amine as an acetamide could also be employed prior to sulfonation.

Formation of Heterocyclic Scaffolds Utilizing this compound as a Building Block

The dual functionality of this compound, with its nucleophilic primary amine and reactive aromatic ring, makes it an excellent building block for synthesizing a variety of complex heterocyclic structures of interest in medicinal chemistry.

Imidazo[4,5-b]pyridine Ring System Construction

This compound is a key precursor for the synthesis of potent allosteric AKT inhibitors based on the imidazo[4,5-b]pyridine scaffold. researchgate.net The synthesis is a multi-step process that leverages the reactivity of the aniline. A common route begins with the commercially available Boc-protected form, tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate. researchgate.netgoogle.com

The key steps are as follows:

Nucleophilic Aromatic Substitution: The protected aniline undergoes a displacement reaction with a suitable pyridine (B92270) derivative, such as 2-chloro-3-nitropyridine, to form a diarylamine intermediate. researchgate.net

Nitro Group Reduction: The nitro group on the pyridine ring is reduced to a primary amine, typically using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) or through catalytic hydrogenation, creating a 1,2-diamine moiety on the pyridine ring. researchgate.netnih.gov

Cyclization: The diamine intermediate is then cyclized with a one-carbon synthon, such as 2-aminonicotinaldehyde, in the presence of an oxidant to construct the central imidazole (B134444) ring, thus forming the complete imidazo[4,5-b]pyridine core. researchgate.netgoogle.com

Deprotection: Finally, the Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane) to reveal the primary amine of the cyclobutyl moiety, yielding the final target molecule. researchgate.netgoogle.com

Quinoline (B57606) and Quinazoline (B50416) Derivatization

The primary amine of this compound can act as a key nucleophile in classical condensation reactions to form quinoline and quinazoline heterocycles.

For quinoline synthesis , established methods like the Combes or Doebner-von Miller reactions can be employed. iipseries.org In a Combes-type synthesis, this compound would be reacted with a β-diketone under acidic conditions. The reaction proceeds through an enamine intermediate which then cyclizes and dehydrates to form a 2,4-disubstituted quinoline bearing the 4-(1-aminocyclobutyl)phenyl substituent at the 1-position. iipseries.org

For quinazoline synthesis , this compound can be used as the aniline component in various synthetic strategies. openmedicinalchemistryjournal.com For example, reaction with 2-aminobenzaldehydes or 2-aminoketones in the presence of an oxidant can yield 2-substituted quinazolines. mdpi.com Multi-component reactions, which combine an aniline, an aldehyde, and a source of ammonia (B1221849) or an amine, also provide efficient routes to diversely substituted quinazoline and quinazolinone derivatives. openmedicinalchemistryjournal.comresearchgate.net

Spirotetrahydroquinoline Derivatives

This compound is a suitable substrate for the synthesis of spirotetrahydroquinolines, which are conformationally constrained scaffolds of interest in drug discovery. chemistryviews.org A powerful method for their construction is the copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime. beilstein-journals.orgbeilstein-archives.org In this process, this compound would react with the oxime to form an imine, which, under copper catalysis, undergoes a series of transformations including isomerization and intermolecular cyclization to yield the spirotetrahydroquinoline product. chemistryviews.orgbeilstein-journals.org

Another prominent route is the Povarov reaction, a type of [4+2] cycloaddition. This is often a one-pot, three-component reaction between an aniline, an aldehyde, and an alkene or alkyne. mdpi.com When a cyclic ketone is used with the aniline and aldehyde, it can participate in the reaction to form a spiro-fused tetrahydroquinoline. Using this compound in this reaction would result in the formation of a spirotetrahydroquinoline derivative where the nitrogen atom of the quinoline ring is substituted with the 4-(1-aminocyclobutyl)phenyl group. mdpi.com

Table 2: Heterocyclic Scaffolds Synthesized from this compound

Heterocyclic System General Synthetic Approach Key Reagents/Conditions
Imidazo[4,5-b]pyridine Multi-step: SₙAr, reduction, cyclization, deprotection 2-Chloro-3-nitropyridine, Na₂S₂O₄, 2-aminonicotinaldehyde, HCl. researchgate.netgoogle.com
Quinoline Combes Synthesis β-Diketone, acid catalyst (e.g., H₂SO₄). iipseries.org
Quinazoline Condensation/Cyclization 2-Aminobenzaldehyde, oxidant (e.g., CuCl). mdpi.com
Spirotetrahydroquinoline Domino Cyclization / Povarov Reaction Cyclobutanone oxime, Cu(II) catalyst; or Aldehyde, cyclic ketone. beilstein-journals.orgmdpi.com

Structure Activity Relationship Sar and Structural Elucidation Studies of 4 1 Aminocyclobutyl Aniline Derivatives

Conformational Analysis and Stereochemical Influences

Cyclobutane (B1203170) Ring Conformations and Intrinsic Rigidity

The cyclobutane ring is not planar but exists in a puckered or folded conformation to alleviate torsional strain that would be present in a flat structure. libretexts.orgmasterorganicchemistry.com This puckering is a key feature, with a median angle of about 15.5°. nih.gov The bond angles in cyclobutane are approximately 88°, a deviation from the ideal 109.5° for tetrahedral carbons, leading to significant angle strain. libretexts.orgnih.gov This inherent strain and puckered nature give the cyclobutane ring a level of rigidity that can be advantageous in drug design. nih.gov By restricting the number of possible conformations, the cyclobutane moiety can lead to more specific binding with target proteins, potentially increasing potency and reducing off-target effects. ru.nlnih.gov The puckered conformation of the cyclobutane ring allows for specific spatial arrangements of substituents, which can be crucial for optimal interactions with a biological target. ru.nl

Planarity and Inversion Barriers of the Aniline (B41778) Moiety

The amino group of the aniline moiety is not perfectly flat but is slightly pyramidal. wikipedia.org The degree of this pyramidalization is influenced by the electronic nature of substituents on the phenyl ring. wikipedia.orginnovareacademics.in Electron-donating groups tend to increase the pyramidal shape, while electron-withdrawing groups favor a more planar conformation. wikipedia.orginnovareacademics.in The nitrogen atom's hybridization in aniline is between sp² and sp³, indicating a flatter structure compared to aliphatic amines due to the conjugation of the nitrogen's lone pair of electrons with the aromatic ring. wikipedia.org

The energy required for the nitrogen atom to invert its pyramidal geometry, known as the inversion barrier, is also affected by substituents. Studies have shown that electron-donating groups increase the inversion barrier, favoring a non-planar structure, whereas electron-withdrawing groups promote a planar structure by lowering this barrier. innovareacademics.in For the parent aniline molecule, the calculated inversion barrier is around 6.0 kJ/mol, which is in close agreement with experimental values. innovareacademics.in The conformational flexibility of the aniline moiety, including its planarity and inversion dynamics, can play a role in how a drug molecule orients itself within a binding site. nih.gov

Substituent Effects on Chemical Reactivity and Molecular Interactions

The nature and position of substituents on both the aminocyclobutyl and phenyl parts of the molecule can profoundly impact its electronic properties and how it interacts with its surroundings.

Electronic Effects on the Aminocyclobutyl and Phenyl Moieties

Substituents on the aniline ring can significantly alter the electron density of the molecule. Electron-donating groups increase the electron density on the phenyl ring and the amino group, making the aniline more susceptible to electrophilic substitution reactions. wikipedia.org Conversely, electron-withdrawing groups decrease the electron density. acs.org These electronic effects can influence the C-N bond length; for instance, the C-N bond is shorter in 2,4,6-trinitroaniline (B3268610) (1.34 Å) compared to 3-methylaniline (1.44 Å), indicating a change in bond character. wikipedia.org

Computational studies on para-substituted anilines complexed with water have shown that substituents affect the hydrogen bonding by altering the electron density transfer between the water molecule and the aniline derivative. rsc.org The electronic properties of substituents also correlate with the pKa of the amino group, with electron-donating groups increasing basicity and electron-withdrawing groups decreasing it. afit.eduresearchgate.net

Steric Hindrance Considerations in Chemical Derivatization

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, is a critical factor in the derivatization of 4-(1-aminocyclobutyl)aniline. fiveable.memasterorganicchemistry.com The bulky cyclobutyl group can shield the amino group or the ortho positions of the phenyl ring, influencing the feasibility and outcome of chemical modifications. rsc.org For instance, the presence of bulky substituents can hinder the approach of reactants, making certain derivatization reactions less favorable. fiveable.me

In cycloalkanes, steric strain arises from non-ideal bond angles and torsional strain from eclipsed hydrogen atoms. fiveable.me While cyclobutane's puckered conformation helps to reduce some torsional strain, angle strain remains significant. libretexts.org The steric bulk of the cyclobutane ring itself can be utilized in drug design to fill hydrophobic pockets in target proteins or to prevent unwanted metabolic reactions at nearby sites. ru.nl

Role of the Cyclobutylamine (B51885) Moiety in Molecular Recognition and Chemical Binding

The cyclobutylamine portion of the molecule plays a multifaceted role in how the compound interacts with biological targets. The rigid and three-dimensional nature of the cyclobutane ring can provide a defined orientation for the amine group, which is often a key pharmacophoric element involved in hydrogen bonding or ionic interactions. nih.govru.nl

The cyclobutylamine moiety can act as a bioisostere for other chemical groups, such as a tert-butyl group or an aromatic ring. enamine.netresearchgate.net This substitution can lead to improved physicochemical properties like increased solubility and metabolic stability. nih.govresearchgate.net For example, replacing a flexible linker with a 1,3-disubstituted cyclobutane can restrict conformational freedom, which can enhance binding affinity by minimizing the entropic penalty upon binding to a protein. nih.govnih.gov

In specific examples from medicinal chemistry, the puckered conformation of a cyclobutyl ring allowed a sulfonamide group to form crucial hydrogen bonds with amino acid residues in the Janus kinase 1 (JAK1) enzyme. ru.nl The cyclobutoxy linker has also been explored as a rigidifying element in histamine (B1213489) H3 receptor antagonists, leading to a significant increase in affinity. acs.org These examples highlight how the defined geometry of the cyclobutylamine moiety can be exploited to achieve potent and selective interactions with biological targets.

Allosteric Binding Mechanisms (General Chemical Principles)

Allosteric regulation is a fundamental biological process where the binding of a ligand to one site on a protein—an allosteric site—influences the binding of another ligand at a different site, often the active site. nih.gov This mechanism does not involve direct competition for the same binding location. Instead, the allosteric modulator induces a conformational change in the protein, which then alters the protein's activity or its affinity for other molecules. nih.gov These modulators can be either inhibitors, which decrease protein activity, or activators, which enhance it.

The discovery and characterization of allosteric sites have been significantly advanced by structural biology techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov A notable example of an allosteric inhibitor is seen in the regulation of BCR-Abl, a fusion protein implicated in chronic myelogenous leukemia. Allosteric inhibitors like GNF-2 and GNF-5 bind to the myristate binding site on the C-terminus of the Abl kinase domain, inducing a conformational change that leads to autoinhibition of the kinase. nih.gov

In the context of this compound derivatives, these principles are highly relevant. For instance, ARQ 092, a derivative of this compound, has been identified as a potent and selective allosteric inhibitor of AKT kinases. researchgate.net The binding of ARQ 092 to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT locks the enzyme in an inactive conformation. windows.net This prevents the conformational changes necessary for kinase activation. researchgate.net This mechanism, termed "competitive allostery," involves the substrate intruding into the inhibitor-bound active site and disengaging the inhibitor before occupying the vacated site. nih.gov

Hydrogen Bonding Interactions and Their Significance in Chemical Systems

Hydrogen bonds are highly significant directional interactions that play a crucial role in determining the structure and function of chemical and biological systems. researchgate.net They occur when a hydrogen atom, covalently bonded to a highly electronegative atom such as nitrogen, oxygen, or fluorine, is attracted to another nearby electronegative atom. In the context of aniline and its derivatives, the amino group (-NH2) can act as a hydrogen bond donor, while other functional groups within the molecule or in neighboring molecules can act as acceptors. researchgate.net

The strength of hydrogen bonds can vary significantly, influencing properties such as boiling point, solubility, and crystal structure. mdpi.com In derivatives of this compound, intramolecular and intermolecular hydrogen bonds are critical for stabilizing specific conformations and mediating interactions with biological targets. For example, the co-crystal structure of ARQ 092 with AKT1 reveals that the aminocyclobutyl moiety plays a key role in the allosteric inhibition, likely through specific hydrogen bonding interactions within the binding pocket. researchgate.net

Advanced Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. In the analysis of this compound and its derivatives, both ¹H and ¹³C NMR are essential for structural elucidation. libretexts.orgresearchgate.net

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide valuable information. libretexts.org For a typical derivative of this compound, one would expect to see signals corresponding to the aromatic protons on the phenyl ring, the protons of the cyclobutyl ring, and the amine protons. The protons on the aromatic ring typically appear as a set of doublets in the aromatic region of the spectrum. The protons of the cyclobutyl ring would exhibit complex splitting patterns due to their diastereotopic nature. The amine protons often appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. researchgate.net The spectrum of a this compound derivative would show distinct signals for the aromatic carbons, the quaternary carbon of the cyclobutyl ring attached to the aniline, the methylene (B1212753) carbons of the cyclobutyl ring, and the carbon atom bearing the amino group. The chemical shifts of these carbons are indicative of their local electronic environment. libretexts.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further aiding in the unambiguous assignment of all signals. nih.govuoc.gr

Table 1: Representative NMR Data for a this compound Derivative (Note: This is a representative table; actual chemical shifts will vary depending on the specific derivative and solvent.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
Aromatic CH7.0-7.5125-130d
Aromatic CH6.6-6.9115-120d
Aromatic C-NH₂-140-150-
Aromatic C-Cyclobutyl-135-145-
Cyclobutyl CH₂1.8-2.430-40m
Cyclobutyl C-NH₂-55-65-
NH₂variable-br s

d = doublet, m = multiplet, br s = broad singlet

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. chemguide.co.ukdb-thueringen.de

For this compound and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of nitrogen in the molecule dictates that a compound with one nitrogen atom will have an odd molecular weight. libretexts.org

Electron ionization (EI) is a common ionization technique that causes the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure. chemguide.co.uk For a this compound derivative, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This could lead to the loss of a cyclobutyl radical or a portion of it.

Loss of the amino group: Cleavage of the C-N bond can result in the loss of NH₂.

Fragmentation of the cyclobutyl ring: The four-membered ring can undergo cleavage to produce smaller fragments.

Cleavage of the aromatic ring: While the aromatic ring is relatively stable, some fragmentation can occur.

The use of high-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to determine the elemental composition of the molecule. db-thueringen.de

Table 2: Potential Mass Spectrometry Fragments for this compound

Fragment m/z (Mass-to-Charge Ratio) Possible Structure
Molecular Ion162[C₁₀H₁₄N₂]⁺
Loss of NH₂146[C₁₀H₁₂N]⁺
Loss of C₃H₅121[C₇H₉N₂]⁺
Loss of Cyclobutylamine77[C₆H₅]⁺

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. webassign.netslideshare.net Each functional group has a characteristic absorption frequency, making IR spectroscopy a valuable tool for structural elucidation. libretexts.orgresearchgate.net

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and cyclobutyl groups, and the C=C bonds of the aromatic ring. libretexts.org

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching (Aromatic): The C-H stretching vibrations of the aromatic ring usually appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the cyclobutyl ring will be observed below 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching of the carbon-carbon double bonds in the benzene (B151609) ring gives rise to absorptions in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine typically appears around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration is usually found in the fingerprint region, between 1000 and 1350 cm⁻¹.

The "fingerprint region" of the IR spectrum, from approximately 400 to 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to each molecule and can be used for identification. webassign.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300-3500 (two bands)
Aromatic RingC-H Stretch>3000
Cyclobutyl RingC-H Stretch<3000
Aromatic RingC=C Stretch1450-1600
Primary AmineN-H Bend~1600
C-N BondC-N Stretch1000-1350

For a derivative of this compound, a single-crystal X-ray diffraction study would provide a wealth of structural information. mpg.de By growing a suitable single crystal of the compound, it is possible to obtain an electron density map from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the unambiguous confirmation of the molecular structure, including the stereochemistry of the cyclobutyl ring and the conformation of the entire molecule. semanticscholar.org

The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the solid state. researchgate.net This information is crucial for understanding the physical properties of the compound and can provide insights into its interactions with biological macromolecules. windows.net

Table 4: Representative Crystallographic Data for a this compound Derivative (Note: This is a representative table; actual crystallographic data will be specific to the crystal structure of a particular derivative.)

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1044.4
Z4
R-factor< 0.05

Computational and Theoretical Investigations of 4 1 Aminocyclobutyl Aniline and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely applied to explore the properties of 4-(1-aminocyclobutyl)aniline and its analogs.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its favorable balance between computational cost and accuracy. als-journal.comjmchemsci.com For this compound and its analogs, DFT is widely used to predict various molecular properties.

One of the primary applications of DFT is geometry optimization, where the lowest energy structure of the molecule is determined. scispace.com Using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can calculate equilibrium bond lengths, bond angles, and dihedral angles with good agreement with experimental data where available. als-journal.comscispace.com Vibrational frequency calculations are typically performed following geometry optimization to confirm that the structure is a true minimum on the potential energy surface and to simulate infrared (IR) and Raman spectra. als-journal.comscispace.com

DFT is also instrumental in exploring the electronic properties of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. jmchemsci.com Contour maps of these frontier orbitals and the molecular electrostatic potential (MEP) can be generated to visualize regions of high and low electron density, identifying likely sites for electrophilic and nucleophilic attack. als-journal.comjmchemsci.com

Conical Intersections and Excited State Dynamics

The photochemical behavior of aromatic amines is governed by their excited-state dynamics, which often involve nonadiabatic transitions between different electronic states. rug.nl Conical intersections (CIs) are points of degeneracy between two electronic potential energy surfaces and act as efficient funnels for rapid, radiationless decay from an excited electronic state back to the ground state. uni-koeln.delanl.gov

The theoretical investigation of CIs involves mapping the potential energy surfaces of the relevant electronic states to locate these intersection points. uni-koeln.de This is a computationally intensive task that often requires multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, as single-reference methods like DFT and Hartree-Fock are generally unsuitable for describing the electronic structure near degeneracies. rug.nl

Once the CIs and the pathways leading to them are identified, the real-time dynamics of the molecule can be simulated using methods like "on-the-fly" surface-hopping simulations. uni-koeln.de These simulations model the trajectory of the molecule's nuclei on the excited-state potential energy surfaces, allowing for transitions between states in the vicinity of a CI. uni-koeln.de For aniline (B41778) and its analogs, these studies can reveal the ultrafast deactivation mechanisms following photoexcitation, explaining processes like fluorescence quenching and photostability. nih.gov The dynamics can be influenced by specific molecular motions, such as the puckering of the cyclobutyl ring or the twisting of the amino group.

Molecular Modeling and Simulation

Beyond the electronic structure of single molecules, computational methods are used to simulate more complex systems and processes, including interactions with biological macromolecules and the prediction of reaction outcomes.

Homology Modeling for Scaffold Design and Chemical Interaction Prediction

In the context of drug discovery and materials science, the this compound core can be considered a molecular scaffold. When this scaffold is intended to interact with a biological target, such as a protein or enzyme, whose experimental structure is unknown, homology modeling can be employed. nih.gov

Homology modeling constructs a three-dimensional model of a target protein using the known experimental structure of a related homologous protein as a template. nih.gov The accuracy of the resulting model is dependent on the sequence identity between the target and the template. nih.gov Once a reliable model of the target protein is built, molecular docking simulations can be performed.

In these simulations, this compound or its derivatives (the ligands) are computationally placed into the binding site of the protein model. Scoring functions are then used to predict the binding conformation and estimate the binding affinity. als-journal.com This process allows for the prediction of key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. als-journal.com This in silico approach is invaluable for scaffold-based drug design, enabling the rational modification of the scaffold to improve binding potency and selectivity before undertaking chemical synthesis. nih.govresearchgate.net

Prediction of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For analogs of this compound, theoretical calculations can be used to map out the entire potential energy surface of a reaction, identifying reactants, transition states, intermediates, and products. mdpi.com

For example, the atmospheric degradation of anilines often involves reactions with hydroxyl (OH) radicals. researcher.life Computational studies on the reaction of 4-methyl aniline with OH radicals have shown that the reaction can proceed through several pathways, including hydrogen abstraction from the amino group, the methyl group, or addition to the aromatic ring. researchgate.netmdpi.com

By calculating the activation energies for each possible pathway using methods like M06-2X or CCSD(T), the most favorable reaction channel can be identified. mdpi.com Following this, Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to calculate the reaction rate coefficients over a range of temperatures and pressures. researcher.life These theoretical predictions provide detailed mechanistic insights that are crucial for understanding the compound's stability, reactivity, and environmental fate. mdpi.comresearchgate.net

Structure-Based Design Principles for Derivative Synthesis

Computational and theoretical investigations play a pivotal role in modern drug discovery, offering powerful tools to guide the synthesis of novel derivatives with improved pharmacological profiles. For a molecule like this compound, these strategies focus on modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities. Structure-based design principles, such as scaffold hopping and bioisosteric replacement, are central to this endeavor, allowing for the rational exploration of chemical space around the aminocyclobutyl and aniline moieties.

Scaffold Hopping Strategies Employing Cyclobutylamine (B51885) Moieties

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov The core principle involves replacing the central molecular framework, or scaffold, of a compound with a topologically different one, while preserving the essential three-dimensional arrangement of key pharmacophoric features responsible for biological activity. niper.gov.inbhsai.org This approach is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, and exploring new chemical space. niper.gov.in

The this compound structure can be deconstructed into two key components for scaffold hopping: the aminocyclobutyl group and the aniline ring. The cyclobutylamine moiety provides a rigid, three-dimensional element that positions the crucial amino group in a specific vector in space. This is particularly important in contexts like kinase inhibition, where precise interactions with the hinge region of the ATP-binding site are often required. nih.gov

In a typical scaffold hopping scenario involving this moiety, the aniline ring might be replaced while the aminocyclobutyl group is retained as the key anchoring feature. Medicinal chemists can replace the phenyl ring with a variety of other aromatic or heteroaromatic systems to modulate properties or explore new binding interactions. namiki-s.co.jp For instance, moving from a simple aniline to a more complex heterocyclic system like a quinoline (B57606), pyrazolopyridine, or indazole can significantly alter the compound's selectivity profile, metabolic stability, and solubility. niper.gov.innih.gov

The table below illustrates hypothetical scaffold hopping strategies starting from a parent structure incorporating the this compound core.

Parent Scaffold Hopped Scaffold Rationale for Hopping Potential Advantages
Phenyl (Aniline)QuinolineExplore additional binding pockets; alter electronic properties.Improved potency, altered kinase selectivity profile.
Phenyl (Aniline)IndazoleIntroduce hydrogen bond donors/acceptors; modify pKa.Enhanced target residence time, improved solubility.
Phenyl (Aniline)PyrazolopyridineModulate metabolic stability; create novel intellectual property.Reduced metabolic liability, patentability. nih.gov
Phenyl (Aniline)BenzimidazoleMimic hydrogen bonding patterns of the original scaffold.Maintain or improve binding affinity.

This table contains interactive elements. Click on the headers to sort the data.

These strategies are often guided by computational modeling, which can predict how a novel scaffold will present the key aminocyclobutyl pharmacophore within the target's binding site. semanticscholar.org The goal is to discover a completely new chemical series that maintains the original biological function through a different structural architecture. nih.gov

Bioisosteric Replacements in Chemical Design

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of atoms or functional groups within a bioactive molecule with other groups that have similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. ctppc.orgdrughunter.com These modifications can enhance potency, selectivity, and metabolic stability, or reduce toxicity. cambridgemedchemconsulting.comu-tokyo.ac.jp Bioisosteres are broadly classified as classical (groups with similar size and electronics) and non-classical (structurally distinct groups that produce a similar biological response). u-tokyo.ac.jp

For this compound, bioisosteric replacements can be considered for both the aniline ring and the cyclobutyl moiety.

Aniline Ring Bioisosteres: The aniline motif, while a common building block, is often associated with metabolic liabilities. Cytochrome P450-mediated oxidation can lead to the formation of reactive quinone-imine metabolites, which can cause idiosyncratic adverse drug reactions. nih.gov Therefore, replacing the aniline ring with a suitable bioisostere is a key strategy to mitigate this risk. Saturated carbocycles have emerged as effective non-classical bioisosteres for the phenyl ring, as they can maintain the geometric vector of the substituent (in this case, the aminocyclobutyl group) while being less susceptible to oxidative metabolism. nih.govacs.org

Examples of bioisosteric replacements for the aniline portion include:

Bicyclo[1.1.1]pentylamine (BCP-amine): This strained bicyclic system acts as a rigid, linear spacer that mimics the para-substitution pattern of the aniline ring. researchgate.net

Aminonorbornanes: These saturated bicyclic amines serve as three-dimensional, non-aromatic mimics of aniline, helping to reduce metabolic instability. nih.gov

Aminocyclohexanes: Replacing the aromatic ring with a saturated cyclohexane (B81311) can improve the compound's metabolic profile and solubility.

Cyclobutylamine Moiety Bioisosteres: The cyclobutane (B1203170) ring itself can also be replaced to fine-tune physicochemical properties. The goal is to maintain the rigid positioning of the amino group while altering properties like lipophilicity, polarity, and metabolic stability.

Examples include:

Cyclopentyl or Cyclohexyl rings: Slightly larger rings can alter the angle and projection of the amino group, potentially leading to improved binding or selectivity.

Oxetane (B1205548) ring: The introduction of a heteroatom, like oxygen in an oxetane ring, can significantly decrease lipophilicity and improve aqueous solubility, which are desirable properties for drug candidates.

Azetidine or Pyrrolidine rings: Replacing the carbocycle with a nitrogen-containing heterocycle can introduce an additional point for hydrogen bonding or salt formation, potentially improving pharmacokinetic properties.

The following table summarizes potential bioisosteric replacements for different parts of the this compound molecule.

Original Moiety Bioisosteric Replacement Primary Goal of Replacement Potential Outcome
AnilineBicyclo[1.1.1]pentylamineMitigate metabolic toxicity. nih.govImproved safety profile, preserved activity.
AnilineAminonorbornaneReduce formation of reactive metabolites. acs.orgEnhanced metabolic stability.
CyclobutylCyclopentylModulate steric bulk and lipophilicity.Altered selectivity or potency.
CyclobutylOxetaneDecrease lipophilicity, improve solubility.Improved pharmacokinetic properties.

This table contains interactive elements. Click on the headers to sort the data.

By systematically applying these bioisosteric principles, researchers can rationally design and synthesize analogs of this compound with a higher probability of possessing superior drug-like properties. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Cyclobutylanilines

The synthesis of cyclobutanes, traditionally challenging due to ring strain, is undergoing a renaissance with the advent of modern catalytic methods. bris.ac.uk Future research is focused on developing more efficient, selective, and environmentally benign pathways to access cyclobutylaniline scaffolds. A particularly promising area is the use of photoredox catalysis, which employs visible light to initiate powerful chemical transformations under mild conditions. nih.gov

Recent breakthroughs have demonstrated the power of photoredox-catalyzed radical addition-polar cyclization cascades to construct a wide variety of functionalized cyclobutanes from readily available starting materials like alkylboronic esters. nih.govnih.gov These methods are noted for their excellent functional group tolerance, which is crucial for the synthesis of complex molecules. bris.ac.uk Another innovative approach involves the direct C-H cyclobutylation of aniline (B41778) derivatives using strained bicyclo[1.1.0]butanes (BCBs) and an iridium-based photoredox catalyst. nih.gov This strategy allows for the direct installation of a cyclobutyl group onto the aniline scaffold, representing a significant step forward in synthetic efficiency. nih.gov

MethodologyKey ReactantsCatalyst/ConditionsKey AdvantagesReference
Deboronative Radical Addition–Polar CyclizationAlkylboronic esters, Halide-tethered alkenesTransition metal-free photoredox catalyst, Visible lightMild conditions, Broad substrate scope, Access to diverse cyclobutanes bris.ac.uknih.govnih.gov
Strain-Release/ nih.govnih.gov-Rearrangement Cascadeα-silylamines, Bicyclo[1.1.0]butanes (BCBs)Photoredox catalystEfficient synthesis of polysubstituted cyclobutanes rsc.org
Radical α-C–H CyclobutylationAniline derivatives, Bicyclo[1.1.0]butane (BCB) derivativesIridium photoredox catalyst, Visible lightDirect C-H functionalization, Forms α-cyclobutyl N-alkylanilines nih.gov

Future work will likely focus on expanding the substrate scope of these reactions, improving stereocontrol to access specific isomers, and developing catalytic systems that are more sustainable and cost-effective.

Exploration of Diverse Chemical Reactivity and Functionalization Pathways

The chemical reactivity of 4-(1-aminocyclobutyl)aniline offers multiple avenues for derivatization, enabling the synthesis of a vast library of novel compounds. The aniline moiety provides two primary sites for functionalization: the aromatic ring and the amino group. The aromatic ring is susceptible to electrophilic aromatic substitution, while modern methods like photoredox-catalyzed C-H functionalization open new possibilities for direct and selective modifications. nih.govnih.gov The primary amine of the cyclobutyl group can readily undergo standard reactions such as acylation, alkylation, and reductive amination to introduce a wide range of functional groups. science.gov

Beyond the aniline portion, the cyclobutane (B1203170) ring itself, with its inherent high strain energy, presents unique reactivity. rsc.org While generally stable, the ring can be selectively opened under specific conditions, such as those enabled by photoredox catalysis, to yield valuable linear aliphatic compounds. rsc.org This strain-release strategy provides a pathway to transform the cyclobutyl scaffold into different chemical structures, further expanding the molecular diversity accessible from this starting material.

Emerging research will likely explore these pathways to create bifunctional molecules, where one part of the molecule is designed for a specific interaction (e.g., binding to a protein) and another part is available for further conjugation, for example, to polymers, surfaces, or fluorescent tags.

Advanced Structural and Mechanistic Studies of Chemical Interactions

A deeper understanding of how the unique three-dimensional structure of the cyclobutyl group influences molecular interactions is a key area of future research. The puckered conformation of the cyclobutane ring rigidly projects its substituents into specific vectors in space, a feature that is highly attractive in drug design for optimizing interactions with biological targets. nih.gov

Advanced computational and experimental techniques are being employed to study these interactions. Docking studies, for instance, have suggested that the cyclobutyl ring can position an attached amino group in a highly favorable orientation within a protein's binding pocket. nih.gov Mechanistic studies of synthetic reactions, such as the photoredox-catalyzed cyclobutylation of anilines, are elucidating the step-by-step process of bond formation and the nature of the reactive intermediates involved. nih.gov These studies reveal that the reactions often proceed through the formation of aminoalkyl radicals, which then add to strained ring systems. nih.gov

Future investigations will likely utilize advanced spectroscopic methods and quantum mechanical calculations to create detailed models of the transition states and intermediates in these reactions. This will not only provide fundamental chemical insight but also enable the rational design of more efficient catalysts and the prediction of reaction outcomes.

Integration into Complex Chemical Architectures for Advanced Materials and Molecular Probes

The role of this compound as a building block is expanding beyond traditional medicinal chemistry into the realms of advanced materials and molecular probes. Its rigid structure and functional handles make it an ideal component for constructing larger, well-defined chemical architectures.

A significant area of development is the synthesis of spirocyclic compounds, where the cyclobutane ring is fused to another ring system at a single carbon atom. nih.govresearchgate.net These highly three-dimensional structures are of great interest in drug discovery. nih.gov For example, this compound derivatives serve as key intermediates in the synthesis of potent and selective allosteric AKT inhibitors, such as ARQ 092, demonstrating their utility in creating complex, biologically active molecules. researchgate.net

Furthermore, the aniline nitrogen can be incorporated into heterocyclic systems like quinolines and quinoxaline-2-carboxylic acids, which are important scaffolds in medicinal and materials chemistry. mdpi.commdpi.com The integration of the aminocyclobutyl motif into fluorescent probes is another emerging avenue. The aniline portion can be part of a larger chromophore system, while the cyclobutyl group can modulate the probe's solubility, cell permeability, and binding selectivity. researchgate.net

Complex ArchitectureApplication/SignificanceSynthetic ApproachReference
Allosteric AKT Inhibitors (e.g., ARQ 092)Oncology, Treatment of Proteus syndromeDisplacement reaction with tert-butyl (1-(4-aminophenyl)cyclobutyl)carbamate researchgate.net
Spirocyclic PyrrolidinesAdvanced building blocks for drug discovery nih.govnih.gov-Dipolar cycloaddition of azomethine ylides nih.gov
Pyrroledione DerivativesInhibitors of glycogen (B147801) synthase kinase-3 (GSK-3)Reactant in multi-step synthesis chemicalbook.com
Fluorescent ProbesStudy of protein structure and foldingIncorporation into anilinonaphthalene-based structures researchgate.net

Future research will focus on leveraging this compound to create novel polymers with unique thermal and optical properties, as well as developing sophisticated molecular probes for biological imaging and sensing applications.

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures, particularly to confirm the strained cyclobutane ring conformation .
  • NMR spectroscopy : Employ 2D NOESY to detect spatial proximity between cyclobutane protons and aromatic hydrogens, resolving substituent orientation .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight, while fragmentation patterns confirm cyclobutane stability under ionization .

How does the steric strain of the cyclobutylamine group influence reactivity compared to other substituents (e.g., methylthio or ethynyl groups)?

Advanced Research Question
The cyclobutane ring introduces steric hindrance and electronic effects:

  • Steric effects : Compare nucleophilic aromatic substitution rates with bulkier substituents (e.g., isopropylthio groups) using kinetic assays. Reduced reactivity in SNAr reactions is expected due to hindered access to the amine group .
  • Electronic effects : Cyclobutane’s electron-donating nature (via hyperconjugation) can enhance electrophilic substitution at the para position. Use Hammett constants (σ) to quantify electronic contributions .
  • Case study : Contrast with ethynyl-substituted anilines, where linear geometry facilitates π-stacking and faster cyclization .

What experimental designs are recommended to assess the bioactivity of this compound in cancer cell lines?

Advanced Research Question

  • Cell viability assays : Use MTT or resazurin assays on mammary carcinoma lines (e.g., MCF-7) with 0–100 μM dosing over 7–10 days. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate target engagement via Western blotting for kinases or apoptotic markers (e.g., caspase-3) .
  • SAR analysis : Compare with analogs (e.g., benzooxazole-aniline hybrids) to identify critical structural motifs .

How can computational modeling predict the physicochemical properties and metabolic stability of this compound?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict strain energy (~110 kJ/mol for cyclobutane) and bond dissociation energies .
  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (≈2.1), aqueous solubility, and CYP450 metabolism. Compare with experimental HPLC retention times .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on the cyclobutane’s role in binding pocket accommodation .

How should researchers address contradictions in reported reactivity data for strained aniline derivatives?

Q. Methodological Focus

  • Controlled reproducibility : Replicate reactions under standardized conditions (solvent purity, inert atmosphere) to isolate variables. For example, discrepancies in Suzuki-Miyaura coupling yields may arise from trace Pd impurities .
  • Advanced analytics : Use in-situ IR or NMR to monitor intermediates. For instance, detect transient cyclobutane ring-opening during electrophilic substitution .
  • Meta-analysis : Cross-reference databases (NIST, PubChem) to identify outliers in reported melting points or spectral data .

What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

Q. Methodological Focus

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradient. Use MRM transitions (e.g., m/z 175 → 132 for quantification) .
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the analyte from plasma proteins. Validate recovery rates (≥85%) via spiked samples .
  • Metabolite profiling : Incubate with liver microsomes and use HR-MS to identify oxidation products (e.g., hydroxylation at cyclobutane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.